(Acetylamino)[3-(4-bromophenyl)-3-oxopropyl]propanedioic acid
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Overview
Description
(Acetylamino)[3-(4-bromophenyl)-3-oxopropyl]propanedioic acid is a complex organic compound featuring a propanedioic acid core with an acetylamino group and a 4-bromophenyl-3-oxopropyl group. The acetylamino group is composed of an acetyl group connected to an amino group, and the 4-bromophenyl-3-oxopropyl group is made up of a 4-bromophenyl ring attached to a 3-oxopropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Acetylamino)[3-(4-bromophenyl)-3-oxopropyl]propanedioic acid typically involves multiple steps. One common method starts with the preparation of the 4-bromophenyl-3-oxopropyl intermediate, which is then reacted with propanedioic acid derivatives. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques ensures the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
(Acetylamino)[3-(4-bromophenyl)-3-oxopropyl]propanedioic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(Acetylamino)[3-(4-bromophenyl)-3-oxopropyl]propanedioic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (Acetylamino)[3-(4-bromophenyl)-3-oxopropyl]propanedioic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Acetylamino)[3-(4-bromophenyl)-3-oxopropyl]propanedioic acid include:
3-(4-Bromophenyl)propionic acid: A related compound with a similar bromophenyl group but different functional groups.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with a bromophenyl group.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
2545-53-1 |
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Molecular Formula |
C14H14BrNO6 |
Molecular Weight |
372.17 g/mol |
IUPAC Name |
2-acetamido-2-[3-(4-bromophenyl)-3-oxopropyl]propanedioic acid |
InChI |
InChI=1S/C14H14BrNO6/c1-8(17)16-14(12(19)20,13(21)22)7-6-11(18)9-2-4-10(15)5-3-9/h2-5H,6-7H2,1H3,(H,16,17)(H,19,20)(H,21,22) |
InChI Key |
YEYUFUIKSCTHTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CCC(=O)C1=CC=C(C=C1)Br)(C(=O)O)C(=O)O |
Origin of Product |
United States |
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